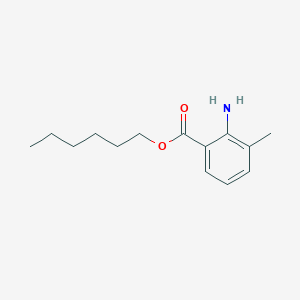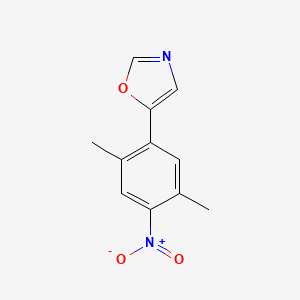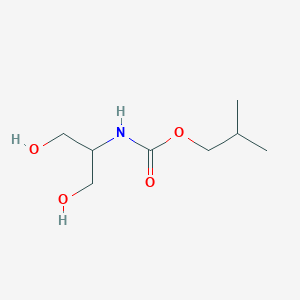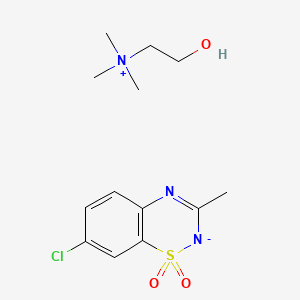
Diazoxide choline
Descripción general
Descripción
Diazoxide choline is a benzothiadiazine derivative that acts as a potassium channel activator. It is primarily used in the treatment of hyperinsulinemic hypoglycemia, a condition characterized by excessive insulin production leading to low blood sugar levels . This compound is the choline salt of diazoxide, which enhances its solubility and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diazoxide choline involves the reaction of diazoxide with choline chloride. Diazoxide is first synthesized by the cyclization of 2-amino-5-chlorobenzenesulfonamide with formaldehyde. The resulting diazoxide is then reacted with choline chloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can occur at the nitrogen atoms, leading to the formation of amines.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diazoxide choline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on potassium channels and cellular metabolism.
Industry: Used in the formulation of extended-release tablets for controlled drug delivery.
Mecanismo De Acción
Diazoxide choline exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the hyperpolarization of cell membranes, reducing calcium influx and subsequently inhibiting insulin release from pancreatic beta cells. This mechanism helps to manage hypoglycemia by preventing excessive insulin secretion . Additionally, this compound has been shown to reduce vascular resistance and exhibit hypotensive activity .
Similar Compounds:
Thiazide Diuretics: Chemically related to diazoxide but primarily used as diuretics.
Sulfonylureas: Opposite mechanism of action, as they close potassium channels to increase insulin release.
Minoxidil: Another potassium channel opener but primarily used as an antihypertensive and hair growth stimulant.
Uniqueness: this compound is unique in its dual role as a potassium channel activator and its specific application in managing hyperinsulinemic hypoglycemia. Unlike thiazide diuretics, it does not exhibit diuretic activity. Compared to sulfonylureas, it has the opposite effect on insulin release, making it suitable for conditions where insulin suppression is needed .
Propiedades
Número CAS |
1098065-76-9 |
|---|---|
Fórmula molecular |
C13H20ClN3O3S |
Peso molecular |
333.84 g/mol |
Nombre IUPAC |
7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1 |
Clave InChI |
YLLWQNAEYILHLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

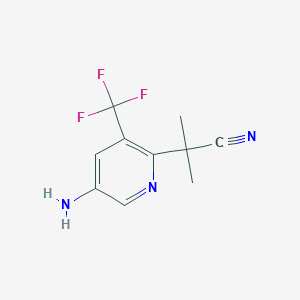
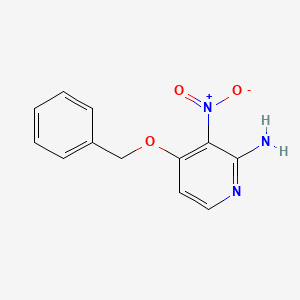
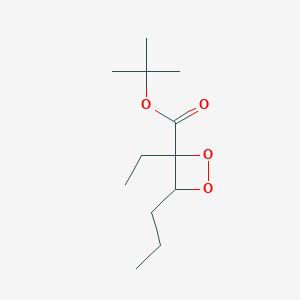

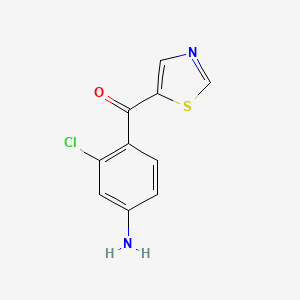

![1-(3-Fluoro-4-methyl-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid](/img/structure/B8422336.png)
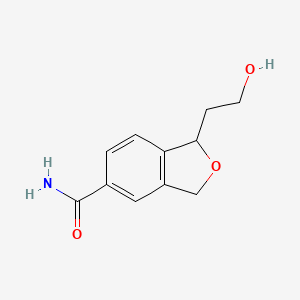
![5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8422351.png)
